[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione
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Overview
Description
[2,2’-Bipyridine]-4,4’(1H,1’H)-dithione: is an organosulfur compound that features two pyridine rings connected by a sulfur bridge at the 4,4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-4,4’(1H,1’H)-dithione typically involves the reaction of 2,2’-bipyridine with sulfurizing agentsThe reaction is generally carried out under inert atmosphere conditions to prevent oxidation and is followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for [2,2’-Bipyridine]-4,4’(1H,1’H)-dithione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2,2’-Bipyridine]-4,4’(1H,1’H)-dithione can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form thiols or other sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups. This is often facilitated by the presence of a catalyst or under specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Catalysts such as palladium or platinum, solvents like dichloromethane or toluene.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted bipyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Coordination Chemistry: [2,2’-Bipyridine]-4,4’(1H,1’H)-dithione is used as a ligand in coordination complexes with transition metals.
Biology and Medicine:
Fluorescent Probes: The compound can be modified to create fluorescent probes for detecting metal ions in biological systems.
Industry:
Mechanism of Action
The mechanism by which [2,2’-Bipyridine]-4,4’(1H,1’H)-dithione exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings and the sulfur atoms in the dithione moiety provide multiple coordination sites, allowing the compound to form stable complexes with various metals. These metal complexes can then participate in catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and substitution .
Comparison with Similar Compounds
2,2’-Bipyridine: A simpler analog without the sulfur bridge, commonly used as a ligand in coordination chemistry.
1,10-Phenanthroline: Another nitrogen-containing ligand with similar coordination properties but a different structural framework.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at the 4,4’ positions, affecting its electronic properties and coordination behavior
Uniqueness: [2,2’-Bipyridine]-4,4’(1H,1’H)-dithione is unique due to the presence of the dithione moiety, which introduces additional sulfur atoms into the structure. This modification enhances its ability to coordinate with metals and participate in redox reactions, making it a versatile ligand in various chemical processes .
Properties
IUPAC Name |
2-(4-sulfanylidene-1H-pyridin-2-yl)-1H-pyridine-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12-10/h1-6H,(H,11,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGFTBGCXCYEFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=S)C2=CC(=S)C=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718707 |
Source
|
Record name | [2,2'-Bipyridine]-4,4'(1H,1'H)-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101028-40-4 |
Source
|
Record name | [2,2'-Bipyridine]-4,4'(1H,1'H)-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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